tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(fluorosulfonyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and sulfonamides.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the inhibition of specific enzymes and proteins. The fluorosulfonyl group interacts with the active site of the target enzyme, leading to the formation of a stable complex that inhibits enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- tert-Butyl carbanilate
- tert-Butyl phenylcarbamate
Uniqueness
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is unique due to the presence of both a fluorosulfonyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications. The fluorosulfonyl group enhances the compound’s reactivity and specificity, while the carbamate moiety provides stability and versatility in chemical synthesis.
Properties
Molecular Formula |
C12H16FNO4S |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-(3-fluorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
InChI Key |
DJJZTCSKHSFBST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.